molecular formula C5H11NO2 B14730863 N-(Ethoxymethyl)-N-methylformamide CAS No. 5129-80-6

N-(Ethoxymethyl)-N-methylformamide

Cat. No.: B14730863
CAS No.: 5129-80-6
M. Wt: 117.15 g/mol
InChI Key: ODMFPPUQGSDIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Ethoxymethyl)-N-methylformamide is a chemical compound of interest in organic synthesis and industrial research, where formamide derivatives are valued for their properties as polar solvents and versatile intermediates . Similar formamides, such as N-Methylformamide (NMF), are known to act as precursors in amidation reactions and are used in the synthesis of various chemical products, including pharmaceuticals and pesticides . As a solvent, this compound is expected to facilitate reactions that require a high-polarity environment, potentially enhancing reaction rates and yields in complex syntheses, much like its close analog NMF . In research settings, it may serve as a key intermediate for producing more complex molecules, though its specific mechanisms of action and applications are subject to ongoing investigation. Handling requires appropriate safety precautions. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5129-80-6

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

N-(ethoxymethyl)-N-methylformamide

InChI

InChI=1S/C5H11NO2/c1-3-8-5-6(2)4-7/h4H,3,5H2,1-2H3

InChI Key

ODMFPPUQGSDIKK-UHFFFAOYSA-N

Canonical SMILES

CCOCN(C)C=O

Origin of Product

United States

Nomenclature and Structural Elucidation Within the Formamide Family

N-(Ethoxymethyl)-N-methylformamide, with the chemical formula C₅H₁₁NO₂, belongs to the class of tertiary amides. Its systematic IUPAC name is this compound. The structure features a central formyl group (-CHO) bonded to a nitrogen atom, which is, in turn, substituted with a methyl group (-CH₃) and an ethoxymethyl group (-CH₂OCH₂CH₃).

The formamide (B127407) functional group is characterized by a planar geometry due to the delocalization of the nitrogen lone pair electrons into the carbonyl system. This resonance creates a partial double bond character in the C-N bond, leading to a higher rotational barrier compared to a typical C-N single bond. wikipedia.org This structural feature is common to all formamides, including simpler members like N-methylformamide (NMF). wikipedia.orgnih.gov In this compound, the presence of two different substituents on the nitrogen atom introduces asymmetry to the molecule.

PropertyValue
Chemical Formula C₅H₁₁NO₂
IUPAC Name This compound
CAS Number 5129-80-6
Molecular Weight 117.15 g/mol
Common Abbreviation EMMF

Synthetic Methodologies for N Ethoxymethyl N Methylformamide and Analogous N Alkoxymethyl Amides

Transformations Involving the Ethoxymethyl Group

Rearrangements and Cyclization Processes

Currently, there is a lack of specific documented rearrangement and cyclization reactions for N-(Ethoxymethyl)-N-methylformamide in the scientific literature. However, based on the reactivity of similar N-substituted amides and related compounds, several potential pathways can be postulated.

For instance, under thermal or catalytic conditions, intramolecular rearrangements could be envisaged. The presence of both an N-methyl and an N-ethoxymethyl group might lead to complex rearrangements, potentially involving the migration of the methyl or ethoxymethyl group.

Cyclization reactions would likely require the introduction of additional functional groups or reaction with polyfunctional reagents. For example, if the ethoxy group were to be functionalized to carry a nucleophilic or electrophilic center, intramolecular cyclization to form various heterocyclic structures could be explored.

Radical and Photochemical Reactivity

The radical and photochemical reactivity of this compound is anticipated to be a significant area of its chemistry, drawing parallels from studies on simpler amides like N-methylformamide.

Radical intermediates of this compound can be generated through various processes, most notably through hydrogen abstraction by highly reactive species such as hydroxyl radicals (•OH). Based on studies of N-methylformamide, it is expected that the •OH radical will abstract a hydrogen atom from the N-methyl group, the formyl group, or the ethoxymethyl group. rsc.org

The primary radical species formed would be:

N-(Ethoxymethyl)-N-(methylenyl)formamide radical: •CH2-N(CH2OCH2CH3)CHO

N-(Ethoxymethyl)-N-methyl-formyl radical: CH3-N(CH2OCH2CH3)C•O

N-(Ethoxymethyl-1-yl)-N-methylformamide radical: CH3-N(C•HOCH2CH3)CHO

N-(Ethoxymethyl-2-yl)-N-methylformamide radical: CH3-N(CH2OC•HCH3)CHO

The relative abundance of these radicals would depend on the bond dissociation energies of the respective C-H bonds. Studies on N-methylformamide suggest that hydrogen abstraction from the N-methyl group is a major pathway. rsc.org

Once formed, these radical intermediates can undergo a variety of reactions, including:

Reaction with Oxygen: In an aerobic environment, these carbon-centered radicals would be expected to rapidly react with molecular oxygen to form the corresponding peroxyl radicals (ROO•). rsc.org These peroxyl radicals are key intermediates in atmospheric and oxidative degradation pathways.

Recombination: In the absence of other radical scavengers, these radicals could recombine to form dimers or other coupling products. researchgate.net

Disproportionation: Radical disproportionation reactions could also occur, leading to the formation of both saturated and unsaturated products.

Radical IntermediatePotential PrecursorCommon Subsequent Reactions
•CH2-N(CH2OCH2CH3)CHOThis compound + •OHReaction with O2 to form peroxyl radical, Dimerization
CH3-N(CH2OCH2CH3)C•OThis compound + •OHDecarbonylation, Reaction with O2
CH3-N(C•HOCH2CH3)CHOThis compound + •OHReaction with O2, Rearrangement
CH3-N(CH2OC•HCH3)CHOThis compound + •OHReaction with O2, Fragmentation

The photochemical behavior of this compound is expected to be influenced by the chromophoric formamide (B127407) group. Upon absorption of UV light, the molecule can be excited to a higher electronic state. This excited state can then undergo several photophysical and photochemical processes.

Photoinduced Electron Transfer (PET): While this compound itself may not be a strong electron donor or acceptor, in the presence of suitable sensitizers or quenchers, it could participate in photoinduced electron transfer reactions. For example, in the presence of an electron acceptor, the excited amide could donate an electron, leading to the formation of a radical cation.

Photochemical Cleavage: The excited state of this compound could also undergo bond cleavage. Potential cleavage pathways include:

N-C Bond Cleavage: Cleavage of the N-CH2OCH2CH3 bond or the N-CH3 bond.

C-O Bond Cleavage: Cleavage within the ethoxymethyl group.

N-C(O) Bond Cleavage: Cleavage of the amide bond.

The specific pathway would be dependent on the excitation wavelength and the surrounding environment. For related amides, photochemical degradation in the atmosphere is an important process. rsc.org

Detailed Mechanistic Studies

Kinetic studies are crucial for understanding the rates and mechanisms of reactions involving this compound. For example, the rate constants for the reaction with •OH radicals could be determined using techniques like flash photolysis coupled with laser-induced fluorescence. rsc.org

By studying the reaction rates under various conditions (e.g., temperature, pressure, concentration of reactants), the rate-determining step of a particular reaction can be identified. For the reaction with •OH radicals, it is likely that the initial hydrogen abstraction is the rate-determining step.

Based on data for N-methylformamide, the rate constant for its reaction with •OH radicals is in the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov It is expected that the rate constant for this compound would be of a similar order of magnitude, potentially slightly higher due to the additional C-H bonds in the ethoxymethyl group.

ReactionAnalogous CompoundTypical Rate Constant (with •OH)Expected Rate Determining Step
Radical AbstractionN-methylformamide~10⁻¹² cm³ molecule⁻¹ s⁻¹Hydrogen abstraction
Photo-oxidationN,N-dimethylformamideVaries with conditionsInitial photochemical excitation/reaction

Various spectroscopic techniques can be employed to monitor the progress of reactions involving this compound and to identify intermediates and final products.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to follow the disappearance of the reactant and the appearance of products by monitoring the changes in the characteristic vibrational bands of the functional groups, such as the C=O stretching of the amide and the C-O-C stretching of the ether linkage. researchgate.netresearchgate.net

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation of the final products of a reaction. It can also be used in kinetic studies by monitoring the change in signal intensity over time. nih.gov

Mass Spectrometry: Mass spectrometry can be used to identify reaction intermediates and products by determining their mass-to-charge ratio. Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful for separating and identifying volatile products. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to monitor the formation and decay of species that absorb in the ultraviolet-visible region, such as certain radical intermediates or conjugated products. researchgate.net

Spectroscopic TechniqueInformation ObtainableExample Application
FTIRChanges in functional groups (C=O, C-O-C)Monitoring the consumption of this compound
¹H and ¹³C NMRStructural information of productsIdentification of rearrangement or fragmentation products
Mass SpectrometryMolecular weight of intermediates and productsDetection of radical adducts or cleavage products
UV-Vis SpectroscopyFormation/decay of chromophoric speciesMonitoring the kinetics of formation of conjugated systems

Due to a lack of available scientific research on the specific chemical compound this compound in the context of isotope labeling experiments for pathway elucidation, this article cannot be generated as requested.

Extensive searches for detailed research findings, mechanistic studies, and data tables related to isotope labeling of this compound have not yielded any relevant information. The scientific literature that is accessible does not appear to contain studies focusing on the use of isotopic tracers to investigate the reaction pathways of this particular compound.

Therefore, the creation of a scientifically accurate and data-supported article adhering to the specified outline and content requirements is not feasible at this time. Further research into this specific area would be required for such an article to be written.

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and conformational analysis of organic molecules like this compound. Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR and Raman) provide detailed information about the molecule's atomic connectivity, chemical environment, and dynamic processes.

NMR spectroscopy is a cornerstone technique for determining the structure of this compound in solution. The partial double bond character of the amide C-N bond restricts rotation, leading to the potential existence of cis and trans isomers, which are often observable as separate sets of signals in the NMR spectrum at room temperature.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals for each unique proton and carbon environment. Due to the restricted rotation around the C(O)-N bond, separate signals for the cis and trans conformers are anticipated for the N-methyl, N-CH₂, and formyl groups. The chemical shifts can be predicted based on the analysis of similar structures, such as N-(methoxymethyl)-N-methylformamide and other N-substituted formamides. nih.govchemicalbook.comchemicalbook.com

The predicted ¹H NMR spectrum would feature a singlet for the formyl proton (CHO), two distinct singlets for the N-methyl (N-CH₃) protons of the two rotamers, and two singlets for the N-methoxymethyl (N-CH₂-O) protons. The ethoxy group would present as a quartet for the methylene (B1212753) (-O-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons.

The ¹³C NMR spectrum would similarly show distinct signals for each carbon, with separate peaks for the rotamers of the formyl carbon, the N-methyl carbon, and the N-CH₂ carbon.

Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds. The presence of cis and trans isomers leads to two sets of signals for the formyl, N-methyl, and N-CH₂-O groups.

GroupPredicted δ (ppm) - Isomer 1Predicted δ (ppm) - Isomer 2Multiplicity
CHO (Formyl)~8.2~8.0Singlet (s)
N-CH₂-O~4.8~4.7Singlet (s)
O-CH₂-CH₃~3.5Quartet (q)
N-CH₃~2.9~2.7Singlet (s)
O-CH₂-CH₃~1.2Triplet (t)

Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds. The presence of cis and trans isomers leads to two signals for the C=O, N-CH₃, and N-CH₂-O carbons.

Carbon AtomPredicted δ (ppm) - Isomer 1Predicted δ (ppm) - Isomer 2
C=O (Formyl)~163~162
N-CH₂-O~75~74
O-CH₂-CH₃~65
N-CH₃~35~30
O-CH₂-CH₃~15

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would verify the proton-proton coupling network. A clear cross-peak between the methylene quartet (~3.5 ppm) and the methyl triplet (~1.2 ppm) of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the N-CH₃ proton signals at ~2.9/2.7 ppm to the carbon signals at ~35/30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations include from the formyl proton (H-C=O) to the N-CH₃ and N-CH₂ carbons, and from the N-CH₃ and N-CH₂ protons to the formyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for distinguishing between the cis and trans isomers by observing through-space correlations. For example, in the trans isomer, a NOE would be expected between the formyl proton and the N-CH₂ protons, whereas in the cis isomer, the NOE would be between the formyl proton and the N-CH₃ protons.

The restricted rotation about the C-N amide bond in this compound makes it an ideal candidate for study by dynamic NMR (DNMR) spectroscopy. gac.edu At room temperature, the rate of interconversion between the cis and trans rotamers is slow on the NMR timescale, resulting in separate signals for each isomer.

As the temperature of the sample is increased, the rate of rotation increases. This is observed in the NMR spectrum as a progressive broadening of the separate signals for the two isomers. At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak. Further increases in temperature lead to the sharpening of this peak into a single, time-averaged signal, as the interconversion becomes rapid on the NMR timescale.

The rotational energy barrier (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. For related N-methylformamides, these barriers are typically in the range of 20-23 kcal/mol. colostate.edumdpi.com

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its primary functional groups. The analysis of related compounds like N-methylformamide allows for the prediction of these characteristic bands. researchgate.netchemicalbook.comnist.gov

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of an amide. For this compound, it is expected to appear in the region of 1650-1680 cm⁻¹ . Its position can be sensitive to the molecular environment and conformation.

C-H Stretching: Vibrations from the alkyl C-H bonds (N-methyl, ethoxy) would appear in the 2850-3000 cm⁻¹ region. The formyl C-H stretch is also expected in this region, often as a distinct, weaker band near 2820 cm⁻¹ .

C-N Stretching: The stretching vibration of the amide C-N bond is more complex and couples with other vibrations, typically appearing in the 1250-1450 cm⁻¹ range.

C-O Stretching: The strong C-O stretching vibration from the ethoxymethyl group is expected to produce a prominent band in the fingerprint region, typically around 1050-1150 cm⁻¹ .

CH₂ and CH₃ Bending: Bending (scissoring, rocking, wagging) vibrations for the methylene and methyl groups will appear in the fingerprint region, primarily between 1350 cm⁻¹ and 1470 cm⁻¹ .

Raman spectroscopy would provide complementary data. The C=O stretch is also Raman active. Non-polar bonds, such as the C-C bond of the ethyl group, would be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted Characteristic Vibrational Frequencies for this compound Note: Predicted values based on characteristic frequencies of functional groups in analogous molecules.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H StretchAlkyl (CH₃, CH₂)2850-3000Medium-Strong
C-H StretchFormyl (CHO)~2820Weak-Medium
C=O Stretch (Amide I)Amide1650-1680Strong
CH₂/CH₃ BendAlkyl1350-1470Medium
C-N StretchAmide1250-1450Medium
C-O StretchEther1050-1150Strong

Vibrational Spectroscopy (IR and Raman)

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for the conformational analysis of amides. The vibrational modes of the N-C=O group are highly sensitive to the molecule's local environment and conformation. For this compound, the presence of multiple rotatable bonds (C-N, C-O, and O-C) suggests the potential for a complex conformational landscape.

In this compound, the substitution of the methoxy (B1213986) group with an ethoxy group is expected to introduce additional vibrational modes associated with the ethyl group, such as C-H stretching, bending, and rocking vibrations. The fundamental amide vibrational frequencies are anticipated to be subtly influenced by the electronic and steric effects of the larger ethoxy group. Computational studies on related molecules like N-ethyl-N-methylformamide have shown that different conformers (e.g., syn and anti) exhibit distinct vibrational frequencies, which can aid in their identification. A similar approach, combining experimental IR spectroscopy with theoretical calculations, would be invaluable for elucidating the conformational preferences of this compound.

Table 1: Key Infrared Vibrational Frequencies for N-(methoxymethyl)-N-methylformamide (Vapor Phase) (Data inferred from the analysis of the analog compound)

Vibrational ModeFrequency (cm⁻¹)Intensity
C=O Stretch~1680Strong
C-N Stretch~1280Medium
C-O-C Stretch~1100Strong
C-H Stretch (methyl/methylene)2800-3000Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding a molecule's mass and its fragmentation patterns upon ionization, which aids in structural elucidation.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, enabling the deduction of its elemental composition. For this compound (C₅H₁₁NO₂), the theoretical monoisotopic mass can be calculated. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with an accuracy in the parts-per-million (ppm) range, which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. nist.gov

Electron ionization (EI) mass spectrometry of amides typically leads to characteristic fragmentation patterns. nih.gov While a specific high-resolution fragmentation study on this compound is not available, analysis of the GC-MS data for the analogous N-(methoxymethyl)-N-methylformamide reveals key fragmentation pathways that can be extrapolated.

Upon electron impact, the molecular ion [M]⁺ is formed. A common fragmentation pathway for amides is the alpha-cleavage adjacent to the nitrogen atom. For this compound, this could involve the loss of the ethoxymethyl radical or the methyl radical. Another significant fragmentation pathway involves the cleavage of the C-O bond in the ethoxymethyl group.

Proposed Fragmentation Pathways for this compound:

Loss of an ethoxy radical (-OCH₂CH₃): This would lead to the formation of a [M - 45]⁺ ion.

Loss of an ethoxymethyl radical (-CH₂OCH₂CH₃): This would result in a [M - 59]⁺ ion.

McLafferty-type rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule, such as formaldehyde (B43269) (CH₂O).

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (Based on general amide fragmentation and data from the methoxy analog)

Fragment Ion (m/z)Proposed Structure/Loss
117[M]⁺
88[M - C₂H₅]⁺
72[M - OCH₂CH₃]⁺
58[CH₃N=CH₂]⁺
44[HCONCH₃]⁺

Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides highly accurate information about molecular structure, conformation, and internal dynamics.

The rotational spectrum of this compound is expected to be complex due to the presence of multiple conformers arising from rotation around the C-N, C-O, and O-C bonds. Studies on simpler analogs like N-methylformamide and N-ethylformamide have successfully identified multiple conformers in the gas phase. researchgate.netnist.govresearchgate.net For N-methylformamide, both cis and trans conformers with respect to the amide bond have been characterized. researchgate.net The addition of the flexible ethoxymethyl group in this compound would likely lead to a greater number of stable conformers, each with a unique set of rotational constants (A, B, and C). The determination of these constants from the experimental spectrum allows for the precise determination of the molecular geometry of each conformer.

In studies of N-methylformamide, the barrier to methyl group internal rotation has been determined from the analysis of its microwave spectrum. researchgate.net For this compound, the presence of both methyl and ethyl internal rotors would introduce significant complexity to the rotational spectrum. The analysis would require sophisticated theoretical models that account for these large-amplitude motions. The determined spectroscopic parameters, including rotational constants and internal rotation barrier heights, would provide a detailed picture of the molecule's three-dimensional structure and dynamic behavior in the gas phase.

Table 3: Illustrative Rotational Spectroscopy Parameters for Related Amides

CompoundConformerA (MHz)B (MHz)C (MHz)
N-methylformamidetrans20056.96943.45245.8
N-methylformamidecis25895.75722.34732.1
N-ethylformamidetrans-sc11333.33426.92788.1

(Data sourced from studies on analog compounds for illustrative purposes) researchgate.netnist.gov

Computational Chemistry and Molecular Modeling

Computational chemistry employs theoretical principles to calculate the properties of molecules. For this compound, this would involve the use of quantum mechanics and classical mechanics to model its behavior.

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide highly accurate information about the electronic structure and energetics of molecules.

A detailed analysis of the electronic structure of this compound would involve calculating its molecular orbitals, electron density distribution, and electrostatic potential. Such calculations would reveal the nature of the chemical bonds within the molecule, including the partial double bond character of the amide C-N bond due to resonance. libretexts.orgspectroscopyonline.com This resonance involves the delocalization of the nitrogen lone pair electrons with the carbonyl π-system, which significantly influences the molecule's geometry and reactivity. libretexts.orgspectroscopyonline.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack. While specific data for this compound is unavailable, studies on related amides demonstrate how these calculations can elucidate their chemical behavior. researchgate.net

Like other amides, this compound is expected to exist as a mixture of conformers due to restricted rotation around the amide C-N bond. The two primary conformers would be the syn and anti forms, referring to the relative orientation of the substituents on the nitrogen atom with respect to the carbonyl oxygen.

While specific energetic data for this compound is not available in the literature, computational studies on the closely related N-ethyl-N-methylacetamide provide a valuable comparison. These studies, using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), have shown that the syn and anti conformers have distinct energies and geometries. The relative stability of these conformers is determined by a balance of steric and electronic effects. mdpi.com

Table 1: Hypothetical Conformational Energy Data for this compound

ConformerRelative Energy (kcal/mol)Population (%)
anti0.00Data not available
synData not availableData not available

Note: This table is hypothetical and for illustrative purposes only. No experimental or computational data for the relative energies of this compound conformers are currently available in the scientific literature.

Modeling reaction pathways allows for the investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of reaction energy barriers.

For any chemical reaction involving this compound, such as hydrolysis or reaction with other reagents, computational methods could be used to locate the transition state structure. The transition state is a high-energy, transient species that represents the bottleneck of a reaction. Characterizing its geometry and energy is crucial for understanding the reaction kinetics. chemrxiv.org

By mapping the energy of the system along a reaction coordinate, a free energy profile can be constructed. This profile illustrates the energy changes that occur as reactants are converted into products, including the activation energy barrier that must be overcome. researchgate.netresearchgate.net For this compound, this would provide a quantitative understanding of its reactivity and the feasibility of different reaction pathways. For example, in the context of prebiotic chemistry, the free energy profiles of reactions involving formamide and its derivatives have been studied to understand the formation of more complex biomolecules. wikipedia.org

Table 2: Hypothetical Free Energy Data for a Reaction of this compound

Reaction CoordinateFree Energy (kcal/mol)
ReactantsData not available
Transition StateData not available
ProductsData not available

Note: This table is hypothetical and for illustrative purposes only. No specific free energy profiles for reactions of this compound have been reported in the scientific literature.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical and physical properties of a solute are intricately linked to the nature of the solvent in which it is dissolved. For this compound, the presence of polar C=O and C-N bonds, as well as the ether linkage, suggests that its structure and spectroscopic characteristics will be sensitive to the solvent's polarity and hydrogen-bonding capabilities. Computational chemistry provides robust tools to model these interactions through implicit and explicit solvation models.

Implicit Solvation Models:

Implicit or continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. arxiv.orgnih.gov This approach is computationally efficient and is often used to calculate the free energy of solvation. arxiv.orgnih.gov The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For this compound, an implicit model could be employed to predict how its conformational equilibrium shifts in solvents of varying polarity. For instance, the relative stability of different rotamers around the N-C(O) and C-O bonds could be assessed. A hypothetical study might reveal that more polar solvents stabilize conformations with larger dipole moments.

Table 1: Hypothetical Solvation Free Energies of this compound Conformers in Different Solvents using an Implicit Model (e.g., PCM)

ConformerSolventDielectric ConstantCalculated Solvation Free Energy (kcal/mol)
Conformer A (Extended)Heptane1.9-2.5
Conformer B (Folded)Heptane1.9-2.1
Conformer A (Extended)Dichloromethane (B109758)8.9-5.8
Conformer B (Folded)Dichloromethane8.9-6.5
Conformer A (Extended)Acetonitrile37.5-8.2
Conformer B (Folded)Acetonitrile37.5-9.1
Conformer A (Extended)Water78.4-9.7
Conformer B (Folded)Water78.4-10.8

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trend of increased stabilization of polar conformers in high-dielectric solvents.

Explicit Solvation Models:

In contrast, explicit solvation models treat individual solvent molecules, providing a more detailed and realistic picture of the solute's immediate environment. youtube.comfiveable.me This approach is crucial for understanding specific short-range interactions, such as hydrogen bonding. fiveable.me Quantum mechanics/molecular mechanics (QM/MM) is a powerful hybrid method where the solute (this compound) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics force fields. fiveable.menih.gov

An explicit solvation study of this compound in a protic solvent like water or methanol (B129727) would allow for a detailed analysis of hydrogen bonds forming between the solvent and the carbonyl oxygen or the ether oxygen of the solute. The strength and geometry of these hydrogen bonds can significantly influence the vibrational frequencies of the C=O and C-O-C groups, which could be correlated with experimental infrared (IR) or Raman spectra.

Molecular Dynamics Simulations for Dynamic Behavior

While static computational models provide valuable insights into stable conformations, the true behavior of molecules in solution is dynamic. Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed picture of conformational changes, solvent reorganization, and other dynamic processes. nih.gov

For this compound, an MD simulation would start with a box containing one or more solute molecules surrounded by a large number of solvent molecules. The simulation would then proceed for a set amount of time (nanoseconds to microseconds), and the resulting trajectory would be analyzed to extract information about:

Conformational Dynamics: The simulation can reveal the timescales and pathways of transitions between different rotational isomers of this compound. The flexibility of the ethoxymethyl group and its influence on the amide bond planarity can be quantified.

Solvent Shell Structure and Dynamics: The arrangement of solvent molecules in the first and second solvation shells around the solute can be characterized using radial distribution functions. youtube.com The rate of exchange of solvent molecules between the solvation shell and the bulk solvent can also be determined.

Hydrogen Bond Lifetimes: In protic solvents, the lifetime of hydrogen bonds between the solute and solvent molecules can be calculated, providing a quantitative measure of the strength of these specific interactions.

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

PropertyValue
Average N-C(O) Dihedral Angle175° ± 10°
Average C-O-C-C Dihedral Angle160° ± 20°
Residence Time of Water in First Solvation Shell of Carbonyl Oxygen5.2 ps
Average Number of Hydrogen Bonds to Carbonyl Oxygen2.1
Diffusion Coefficient of this compound1.8 x 10⁻⁵ cm²/s

Note: The data in this table is hypothetical and serves to illustrate the types of quantitative information that can be extracted from a molecular dynamics simulation.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, there is insufficient information available in the public domain to construct a detailed article that adheres to the specific requirements of the provided outline.

Searches conducted using the compound's name and its CAS number (5129-80-6) yielded minimal results, primarily from chemical suppliers. These sources offer a general description of the substance as a reagent and solvent in organic synthesis, particularly in the pharmaceutical industry. However, they lack the in-depth, scientifically validated information necessary to elaborate on its specific applications and properties as requested.

Detailed research findings, data for creating tables, and specific examples of its use in the following areas could not be located:

Utilization as a Synthetic Reagent:

No specific studies or patents were found detailing its role as an alkoxymethylating agent in C-N, C-O, and C-C bond formations.

There is no available literature on its use as a precursor for the introduction of the N-methylformamido group.

Information regarding its specific role in the synthesis of N-substituted amides is absent from the available resources.

Role as a Specialized Solvent:

Data on its polarity, solvation properties, and how these characteristics are leveraged in chemical reactions could not be found.

There is no information on how this compound influences reaction kinetics and selectivity.

The absence of this critical information makes it impossible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The compound appears to be either not widely used or its applications are not extensively documented in publicly accessible scientific literature and databases. Therefore, the request to generate an article on this compound with the specified content and structure cannot be fulfilled at this time.

Significance of the Ethoxymethyl Moiety in Organic Transformations

The ethoxymethyl group (CH₃CH₂OCH₂-) is a well-established protecting group for various functional groups in organic synthesis, particularly for alcohols and amines. wikipedia.orguchicago.edulibretexts.org Protecting groups are temporary modifications of a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. wikipedia.org

When attached to a nitrogen atom, as in N-(Ethoxymethyl)-N-methylformamide, the ethoxymethyl group can serve as an N-protecting group. Such N-alkoxymethyl groups are generally stable to a range of reaction conditions but can be removed under specific, often acidic, conditions to regenerate the N-H bond. libretexts.org The lability of the ethoxymethyl group can be tuned, and it offers an alternative to other common N-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy). wikipedia.org

The presence of the ether linkage within the ethoxymethyl group also influences the electronic properties and reactivity of the amide nitrogen, potentially making it a useful handle for further synthetic manipulations. The specific utility of the ethoxymethyl group in this compound would be in reactions where transient protection of the formamide (B127407) nitrogen is required, or where the group itself participates in a subsequent reaction step.

Overview of Research Trajectories for N Ethoxymethyl N Methylformamide

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule by forming the key N-ethoxymethyl bond in a single conceptual step from a simpler amide. These methods often involve the N-alkylation of an amide backbone. The N-alkylation of amides with alcohols is an attractive and environmentally conscious process as water is the only byproduct. rsc.orgresearchgate.net

The formation of an N-alkoxymethyl group on a primary amide can be achieved through N-alkylation. This involves the reaction of a primary amide with an appropriate ethoxymethylating agent. While direct ethoxymethylation is a specific subset of N-alkylation, the general principles of N-alkylation of amides using alcohols provide a foundational strategy. rsc.org This transformation is a powerful, atom-economic method for creating C-N bonds. nih.gov

The direct N-alkylation of amides with alcohols is often facilitated by transition metal catalysts. Ruthenium and iridium-based catalysts have demonstrated high efficiency in these transformations. nih.govorganic-chemistry.org For instance, N-heterocyclic carbene-phosphine iridium complexes are highly reactive for the N-monoalkylation of amides with alcohols, providing high yields with low catalyst loading. organic-chemistry.org Similarly, ruthenium(II) catalysts have been effectively used for N-methylation of amides using methanol (B129727). organic-chemistry.org These catalytic systems operate via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amide, followed by hydrogenation of the resulting intermediate. researchgate.netnih.gov

Table 1: Catalytic Systems for N-Alkylation of Amides with Alcohols

Catalyst TypeExampleApplicationReference
Iridium-basedN-Heterocyclic carbene-phosphine iridium complexesN-monoalkylation of amides with alcohols organic-chemistry.org
Ruthenium-basedRuthenium(II) catalystsN-methylation of amides with methanol organic-chemistry.org
Palladium-basedPd(II) pincer complexesN-alkylation of amides with alcohols researchgate.net

Optimizing reaction yield is a critical aspect of chemical synthesis. nih.gov This involves the careful control of variables such as temperature, reaction time, solvent, and the molar ratios of reactants and catalysts. nih.gov In the context of N-alkylation, identifying a mild base and an appropriate oxidant can be key to promoting the reaction and achieving high yields. organic-chemistry.org For example, a rapid Leuckart reaction for synthesizing N-methyl-(1-phenylethyl)formamides was optimized by controlling the reaction temperature (180-186°C) and time (15-50 minutes), resulting in yields as high as 85%. digitellinc.comdigitellinc.com The optimization process may involve statistical methods like Design of Experiments (DoE) to systematically explore the reaction space and identify the conditions that maximize product formation while minimizing impurities. nih.gov

Precursor-Based Synthetic Routes

These routes involve the synthesis of an intermediate compound which is then converted to the final product. N-Methylformamide is a common starting point for many such syntheses.

N-Methylformamide (NMF) is an important organic chemical raw material and a versatile precursor in organic synthesis. wikipedia.orgchemchina.com It is typically prepared by the reaction of methylamine (B109427) with methyl formate. wikipedia.org A common industrial method involves the catalytic dehydrogenation of methanol to produce methyl formate, which then undergoes an amination reaction with methylamine. google.com N-Methylformamide can serve as the foundational molecule for the synthesis of this compound. This would typically involve a reaction where the hydrogen on the nitrogen atom is substituted with an ethoxymethyl group.

Table 2: Common Synthesis Methods for N-Methylformamide

ReactantsProductKey FeaturesReference
Methylamine, Methyl formateN-MethylformamideStandard laboratory and industrial method wikipedia.org
Formamide, MethylamineN-MethylformamideTransamidation reaction wikipedia.org
Methanol, MethylamineN-MethylformamideTwo-step continuous industrial process google.com

A highly plausible route to this compound involves the etherification of a hydroxymethyl precursor. N-Hydroxymethyl-N-methylformamide, a known metabolite of N,N-dimethylformamide (DMF), is an ideal starting material for this approach. This precursor contains a reactive hydroxymethyl group (-CH₂OH) attached to the nitrogen atom.

The synthesis can proceed via a substitution reaction, where the hydroxyl group is converted into an ethoxy group. This transformation is analogous to a Williamson ether synthesis. The hydroxyl group is first deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) to form the final ether linkage. The ability of N-Hydroxymethyl-N-methylformamide to undergo substitution reactions with various nucleophiles is a key characteristic enabling this synthetic pathway.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound and its analogs, several FGI strategies are pivotal.

A primary method involves the N-alkylation of a pre-existing amide . For instance, N-methylformamide can be N-alkoxymethylated. This typically involves the reaction of the amide with an alkoxymethyl halide, such as ethoxymethyl chloride, in the presence of a base. The base deprotonates the amide nitrogen, increasing its nucleophilicity to facilitate the substitution reaction.

Another significant FGI approach is the alkylation of amides with alcohols . This method has gained traction as a more environmentally benign alternative to using alkyl halides. nih.gov The reaction often requires a catalyst, such as a cobalt-based nanocatalyst, and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amide to form an N-acyliminium ion intermediate. This intermediate is subsequently hydrogenated by the catalyst, which had temporarily stored the hydrogen, to yield the N-alkoxymethyl amide. nih.gov This process generates water as the only byproduct, making it a highly atom-economical approach. nih.gov

The conversion of amines to amides is a fundamental transformation in organic chemistry. solubilityofthings.com While typically used to form the core amide bond, modifications of this reaction can be employed to introduce the N-alkoxymethyl group. For example, a secondary amine like N-methylamine could react with a mixed anhydride (B1165640) derived from formic acid and an ethoxy-containing carboxylic acid.

Starting Material Reagent Resulting Functional Group Relevance to N-Alkoxymethyl Amide Synthesis
N-methylformamideEthoxymethyl chloride, BaseThis compoundDirect N-alkoxymethylation
N-methylformamideEthoxy-methanol, CatalystThis compoundCatalytic N-alkylation with an alcohol
MethylamineFormic acid derivativeN-methylformamideFormation of the core amide structure

Advanced Synthetic Techniques

Modern synthetic chemistry has moved beyond classical methods to embrace more efficient and complex reaction pathways. For the synthesis of this compound and related compounds, multicomponent reactions, as well as photochemical and electrochemical methods, offer significant advantages.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. nih.gov These reactions are prized for their ability to rapidly build molecular complexity from simple precursors. nih.gov

For the synthesis of N-alkoxymethyl amides, a hypothetical MCR could involve an amine (e.g., methylamine), an aldehyde (e.g., formaldehyde), an alcohol (e.g., ethanol), and a carbon monoxide source. Such a reaction, likely mediated by a transition metal catalyst, could in principle assemble the target molecule in a single step.

Another plausible MCR approach involves the use of nitriles. Nitriles can undergo hydrozirconation to form metalloimines, which can then react with acyl chlorides. The resulting acylimines are versatile electrophiles that can react with various nucleophiles, including alcohols, to form "oxidized" amides like acyl hemiaminals, which are structurally related to N-alkoxymethyl amides. nih.govacs.org This strategy demonstrates the potential of MCRs to create complex amide-containing structures from simple building blocks. nih.gov

Photochemical Synthesis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. longdom.orgnih.gov This strategy can be applied to amide synthesis through radical-based mechanisms. longdom.org For instance, amides can be synthesized from alcohols and amines using a photocatalyst like [Ru(bpy)₃]²⁺. nih.gov The reaction proceeds through the formation of radical intermediates, offering an alternative to traditional condensation reactions. nih.gov While direct synthesis of this compound via this method is not explicitly detailed in the literature, the general principles suggest its feasibility. A potential photochemical route could involve the light-induced coupling of an N-methylformamide radical with an ethoxymethyl radical.

Electrochemical Synthesis:

Electrochemical methods offer a green and efficient alternative for amide bond formation, often avoiding the need for chemical oxidants or catalysts. rsc.org Direct electrochemical amidation can be achieved by reacting carboxylic acids with amines in an electrochemical cell. rsc.org In the context of N-alkoxymethyl amides, an electrochemical approach could involve the anodic oxidation of an N-methylamine and ethoxymethanol (B161747) mixture in the presence of a formylating agent. Another possibility is the direct α-amidation of N-alkoxycarbonyl pyrrolidines with amides, which has been demonstrated electrochemically, suggesting the potential for forming N-C(O)-N-O linkages through electrochemical means. rsc.org

Technique Key Features Potential Application for this compound
Multicomponent ReactionsHigh efficiency, complexity from simple precursors nih.govOne-pot synthesis from methylamine, formaldehyde (B43269), ethanol, and CO
Photochemical SynthesisMild reaction conditions, radical mechanisms longdom.orgnih.govLight-induced coupling of N-methylformamide and ethoxymethyl radicals
Electrochemical SynthesisAvoids chemical oxidants, green chemistry rsc.orgrsc.orgAnodic oxidation of precursors or direct α-amidation strategies

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methods, aiming to reduce environmental impact and improve safety.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional amide synthesis protocols rely on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂). ucl.ac.uknsf.gov Green chemistry encourages the replacement of these solvents with more benign alternatives.

Recent studies have evaluated a range of greener solvents for amide coupling reactions, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and cyclopentyl methyl ether (CPME). nsf.govacs.org These solvents are often derived from renewable resources and have a better safety and environmental profile. nsf.govacs.org Water is considered an ideal green solvent due to its non-toxicity, abundance, and safety. nsf.gov The development of water-soluble catalysts and surfactants has facilitated a growing number of amide bond-forming reactions in aqueous media. nsf.gov Solvent-free reaction conditions, where the reactants are heated directly with a catalyst, represent an even more sustainable approach, eliminating solvent waste entirely. semanticscholar.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Traditional amide synthesis often employs stoichiometric activating agents, such as carbodiimides or acyl halides, which generate significant amounts of waste. ucl.ac.uk

Catalytic methods are a key strategy for improving atom economy. sigmaaldrich.com For example, the direct amidation of carboxylic acids with amines, where water is the only byproduct, is a highly atom-economical process. acs.org Boronic acid and iron-based catalysts have been developed to facilitate this transformation efficiently. ucl.ac.ukrsc.org As mentioned earlier, the catalytic N-alkylation of amides with alcohols is another excellent example of an atom-economical reaction that forms water as the sole byproduct. nih.gov These catalytic approaches avoid the generation of stoichiometric waste, aligning with the principles of green chemistry. nih.govresearchgate.net

Green Chemistry Principle Traditional Approach Greener Alternative Example
Solvent Selection DMF, Dichloromethane ucl.ac.uknsf.gov2-MeTHF, Water, Solvent-free nsf.govnsf.govsemanticscholar.orgBuchwald-Hartwig amidation in 2-MeTHF or MTBE acs.org
Atom Economy Stoichiometric activating agents (e.g., HATU, EDC) ucl.ac.ukCatalytic direct amidation sigmaaldrich.comacs.orgIron-catalyzed amidation of carboxylic acids rsc.org
Waste Reduction Generation of stoichiometric byproductsFormation of water as the only byproductCatalytic N-alkylation of amides with alcohols nih.gov

Applications of N Ethoxymethyl N Methylformamide in Advanced Organic Synthesis and Chemical Research

Coordination Chemistry and Ligand Applications

Investigation of Coordination Modes and Stability:The intention was to detail the specific ways in which the amide could coordinate to metal centers and the stability of the resulting complexes.

While information exists for structurally related compounds such as N-methylformamide and N,N-dimethylformamide, which are known to be versatile reagents and ligands in organic and inorganic chemistry, there is a notable absence of such research for N-(Ethoxymethyl)-N-methylformamide itself within the public domain of scientific literature.

This lack of available data prevents a scientifically accurate and informative discussion on the specified topics for this compound. Therefore, the proposed article cannot be generated at this time.

Future Research Directions and Emerging Paradigms in N Ethoxymethyl N Methylformamide Chemistry

Development of Asymmetric Synthetic Applications

The field of asymmetric synthesis, which focuses on the stereoselective creation of chiral molecules, stands to benefit from the unique reactivity of N-(Ethoxymethyl)-N-methylformamide. rsc.org Future research should be directed towards harnessing this compound as a novel building block or reagent in asymmetric transformations. Given the prevalence of nitrogen-containing heterocycles in pharmaceuticals and natural products, developing stereoselective reactions involving this compound is a promising avenue. rsc.org

One potential application lies in its use as a precursor to chiral N-acyliminium ions. The ethoxymethyl group can be envisioned as a latent leaving group, which upon activation could generate a reactive N-methylformamide-derived cation. The stereoselective trapping of this intermediate with various nucleophiles, guided by a chiral catalyst, could lead to the synthesis of a wide array of enantioenriched nitrogenous compounds. The development of catalytic asymmetric additions of carbon nucleophiles to imines is a well-established field, and extending these methodologies to intermediates derived from this compound would be a logical and valuable progression. ic.ac.uk

Table 1: Potential Asymmetric Reactions Involving this compound This table is interactive. Click on the headers to sort.

Reaction Type Potential Chiral Catalyst Potential Product Class Significance
Asymmetric Nucleophilic AdditionChiral Lewis Acids, Chiral Brønsted AcidsEnantioenriched α-amino acid derivativesAccess to non-proteinogenic amino acids
[4+2] CycloadditionChiral Diels-Alder CatalystsChiral nitrogen-containing heterocyclesCore structures in bioactive molecules
Asymmetric C-H FunctionalizationChiral Transition Metal CatalystsFunctionalized chiral formamidesDirect and efficient bond formation

Integration into Flow Chemistry and Microreactor Technologies

The integration of this compound into flow chemistry and microreactor technologies represents a significant opportunity to enhance reaction efficiency, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by these technologies can be particularly advantageous for reactions involving potentially unstable intermediates that could be generated from this compound.

Future work could focus on developing continuous-flow processes for the synthesis and subsequent transformations of this compound. For instance, the in-situ generation and immediate consumption of a reactive species derived from this compound in a microreactor could minimize decomposition and side reactions, leading to higher yields and purities. This approach would be especially beneficial for reactions that are highly exothermic or involve hazardous reagents.

Exploration in Materials Science and Polymer Chemistry

The unique structural features of this compound suggest its potential as a monomer or cross-linking agent in the synthesis of novel polymers and materials. The formamide (B127407) moiety can participate in hydrogen bonding, which could impart specific thermal and mechanical properties to the resulting materials. The ethoxymethyl group, on the other hand, could serve as a reactive handle for polymerization or for post-polymerization modification.

Future research could investigate the polymerization of this compound or its derivatives to create functional polymers with tailored properties. For example, polymers incorporating this unit might exhibit interesting solubility profiles or could be designed to respond to external stimuli such as pH or temperature. Furthermore, its ability to act as a cross-linker could be exploited to create robust polymer networks for applications in areas such as hydrogels, coatings, and adhesives.

Application in Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com The development of new bio-orthogonal reactions is crucial for studying biomolecules in their native environments. nih.gov While the direct application of this compound in this context is yet to be explored, its functional groups offer intriguing possibilities.

A key challenge in bio-orthogonal chemistry is the development of reactions with fast kinetics and high specificity. nih.gov Future research could explore the possibility of modifying this compound to create a novel bio-orthogonal reagent. For instance, the ethoxymethyl group could be engineered to be selectively cleaved under specific biological conditions, unmasking a reactive functional group that can then participate in a bio-orthogonal ligation reaction. The formamide group could also be exploited for specific interactions or recognition within a biological system.

Table 2: Key Features of Bio-orthogonal Reactions Relevant to this compound Development This table is interactive. Click on the headers to sort.

Feature Description Potential Relevance for this compound
High Selectivity The reaction must only occur between the intended functional groups.The unique reactivity of the N-acyliminium ion precursor could be exploited.
Fast Kinetics The reaction should proceed at a reasonable rate at physiological temperatures and concentrations. nih.govCatalyst development could be key to achieving necessary reaction rates.
Biocompatibility The reagents and products should be non-toxic and not interfere with biological processes. wikipedia.orgToxicity and biocompatibility of any new derivative would need thorough evaluation.
Stability The bio-orthogonal handles must be stable in the biological environment until the desired reaction.The stability of the ethoxymethyl group could be tuned through synthetic modification.

Advanced Mechanistic Insights through Operando Spectroscopy

A deep understanding of reaction mechanisms is fundamental to the rational design of new and improved chemical processes. nih.govresearchgate.net Operando spectroscopy, which involves the characterization of a catalytic material or reaction mixture during a chemical reaction, provides a powerful tool for gaining such insights. st-andrews.ac.ukresearchgate.net

Future studies on reactions involving this compound would greatly benefit from the application of operando spectroscopic techniques such as in-situ NMR and IR spectroscopy. These methods could allow for the direct observation of reactive intermediates, the identification of catalyst resting states, and the elucidation of the kinetic profiles of different reaction pathways. This detailed mechanistic information would be invaluable for optimizing reaction conditions and for the development of more efficient catalytic systems for transformations involving this compound.

Theoretical Prediction and Design of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and theoretical studies provide a powerful predictive tool for the design of new molecules with desired properties. rsc.org In the context of this compound, theoretical calculations can be employed to understand its conformational preferences, electronic structure, and reactivity. researchgate.net

Future research should leverage computational methods to design novel derivatives of this compound with enhanced reactivity or selectivity for specific applications. For example, density functional theory (DFT) calculations could be used to predict how modifications to the substituent groups would affect the stability and reactivity of the corresponding N-acyliminium ion intermediate. This in-silico screening approach can guide synthetic efforts towards the most promising candidates, accelerating the discovery of new reagents and catalysts. By combining theoretical predictions with experimental validation, a deeper understanding of the structure-activity relationships governing the chemistry of this compound can be achieved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.